N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring attached to a phenyl group, which is further connected to a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Attachment of the Phenyl Group: The phenyl group is then introduced to the pyrazole ring via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, usually starting from a substituted aniline or amidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and advanced coatings
Mechanism of Action
The mechanism of action of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
- Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Uniqueness
N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide is unique due to its specific combination of pyrazole, phenyl, and pyrimidine rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62089-26-3 |
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Molecular Formula |
C20H15N5O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[4-(2-phenylpyrazol-3-yl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15N5O/c26-20(18-10-12-21-14-22-18)24-16-8-6-15(7-9-16)19-11-13-23-25(19)17-4-2-1-3-5-17/h1-14H,(H,24,26) |
InChI Key |
JAIOUSDDSPEONU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)NC(=O)C4=NC=NC=C4 |
Origin of Product |
United States |
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